Okadaic Acid Sodium: 100-Fold PP2A Selectivity vs. Calyculin A and Tautomycin
Okadaic acid sodium exhibits approximately 100-fold higher selectivity for PP2A compared to PP1, based on IC50 values of 0.1–0.3 nM for PP2A and 15–50 nM for PP1 [1]. In contrast, calyculin A is roughly equipotent against both PP1 and PP2A (IC50 approximately 0.5–2 nM for both) , and tautomycin demonstrates greater PP1 selectivity (PP1 IC50 = 20 pM; PP2A IC50 = 75 pM under specific assay conditions) [2]. This differential selectivity profile enables researchers to preferentially inhibit PP2A while minimizing confounding PP1 inhibition in cellular assays.
| Evidence Dimension | PP2A vs. PP1 selectivity ratio |
|---|---|
| Target Compound Data | PP2A IC50 = 0.1–0.3 nM; PP1 IC50 = 15–50 nM; Approx. 100-fold selectivity for PP2A |
| Comparator Or Baseline | Calyculin A: PP1/PP2A equipotent (IC50 ~0.5–2 nM for both); Tautomycin: PP1 IC50 = 20 pM, PP2A IC50 = 75 pM (approx. 3.75-fold PP1-selective) |
| Quantified Difference | Okadaic acid sodium: ~100-fold PP2A-selective; Calyculin A: ~1–4-fold non-selective; Tautomycin: ~3.75-fold PP1-selective |
| Conditions | Enzymatic inhibition assays using purified PP1 and PP2A catalytic subunits; data aggregated from multiple independent studies |
Why This Matters
This selectivity profile is critical for experiments where distinguishing PP2A-mediated signaling from PP1-mediated pathways is essential, such as studies of tau phosphorylation, apoptosis, and cell cycle regulation.
- [1] Swingle M, Ni L, Honkanen RE. Small-molecule inhibitors of ser/thr protein phosphatases. Methods Mol Biol. 2007;365:23-38. (IC50 data compiled in PMC4626703). View Source
- [2] Mitsuhashi S, et al. Different moieties of tautomycin involved in protein phosphatase inhibition and induction of apoptosis. J Antibiot. 1998;51(4):425-32. PP1 IC50 = 20 pM; PP2A IC50 = 75 pM. View Source
